molecular formula C10H9FO4 B13072895 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid

Cat. No.: B13072895
M. Wt: 212.17 g/mol
InChI Key: QMVKOTWUIYXRHV-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid is an organic compound that features a benzodioxin ring fused with a fluoroacetic acid moiety

Preparation Methods

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.

    Introduction of the Fluoroacetic Acid Moiety: The fluoroacetic acid group can be introduced via a nucleophilic substitution reaction using a fluoroacetate ester and a suitable base.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoroacetic acid moiety can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to specific biological effects. The benzodioxin ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

    2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid: This compound lacks the fluoro group and has different reactivity and biological activity.

    2,3-Dihydro-1,4-benzodioxin-5-yl boronic acid: This compound contains a boronic acid group instead of a fluoroacetic acid moiety, leading to different chemical properties and applications.

The uniqueness of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid lies in its combination of the benzodioxin ring and the fluoroacetic acid group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid

InChI

InChI=1S/C10H9FO4/c11-8(10(12)13)6-2-1-3-7-9(6)15-5-4-14-7/h1-3,8H,4-5H2,(H,12,13)

InChI Key

QMVKOTWUIYXRHV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(C(=O)O)F

Origin of Product

United States

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